(R)-Norfluoxetine
Vue d'ensemble
Description
®-Norfluoxetine is a chiral compound and an active metabolite of fluoxetine, commonly known as Prozac. Fluoxetine is a widely used selective serotonin reuptake inhibitor (SSRI) prescribed for the treatment of depression, anxiety disorders, and other mental health conditions. ®-Norfluoxetine retains the pharmacological activity of fluoxetine and contributes to its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norfluoxetine typically involves the enantioselective reduction of fluoxetine. One common method is the asymmetric reduction of fluoxetine using chiral catalysts or reagents. For example, the reduction can be achieved using a chiral borane reagent in the presence of a chiral ligand, resulting in the formation of ®-Norfluoxetine with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-Norfluoxetine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Synthesis of fluoxetine: Starting from commercially available precursors, fluoxetine is synthesized through a series of chemical reactions.
Enantioselective reduction: Fluoxetine is subjected to enantioselective reduction using chiral catalysts or reagents to obtain ®-Norfluoxetine.
Purification: The product is purified using techniques such as crystallization, chromatography, or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Norfluoxetine undergoes various chemical reactions, including:
Oxidation: ®-Norfluoxetine can be oxidized to form fluoxetine N-oxide.
Reduction: It can be reduced to form secondary amines.
Substitution: ®-Norfluoxetine can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Fluoxetine N-oxide
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
®-Norfluoxetine has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of other chiral compounds.
Biology: ®-Norfluoxetine is studied for its effects on serotonin reuptake and its potential as a research tool in neuropharmacology.
Medicine: It is investigated for its therapeutic potential in treating depression, anxiety, and other mental health disorders.
Industry: ®-Norfluoxetine is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
®-Norfluoxetine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets of ®-Norfluoxetine include the serotonin transporter (SERT), which it binds to and inhibits, preventing the reabsorption of serotonin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: The parent compound of ®-Norfluoxetine, also an SSRI.
(S)-Norfluoxetine: The enantiomer of ®-Norfluoxetine, with different pharmacological properties.
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness of ®-Norfluoxetine
®-Norfluoxetine is unique due to its chiral nature and its role as an active metabolite of fluoxetine. Its enantioselective synthesis and specific pharmacological activity distinguish it from other SSRIs and their metabolites. The ®-enantiomer has been shown to have distinct pharmacokinetic and pharmacodynamic properties compared to the (S)-enantiomer, contributing to its unique therapeutic profile.
Activité Biologique
(R)-Norfluoxetine is a significant metabolite of fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI) in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
Mechanism of Action
this compound primarily acts as an inhibitor of serotonin (5-HT) uptake. It competes with serotonin for binding to the serotonin transporter (SERT), thereby increasing the availability of serotonin in the synaptic cleft. Research indicates that this compound has lower potency compared to its enantiomer, (S)-norfluoxetine, which is known to be significantly more effective in inhibiting 5-HT uptake .
Affinity and Potency
Studies have shown that this compound exhibits a lower affinity for serotonin receptors compared to (S)-norfluoxetine. For instance, while (S)-norfluoxetine demonstrates a Ki value indicating high potency at the 5-HT uptake site, this compound's Ki values are substantially higher, suggesting reduced effectiveness . The following table summarizes the comparative affinities of norfluoxetine enantiomers:
Compound | Ki Value (nM) | Potency Relative to S-Norfluoxetine |
---|---|---|
S-Norfluoxetine | 0.18 | 20-fold more potent |
R-Norfluoxetine | >20 | Less potent |
Biological Studies
In Vivo Studies
In animal models, administration of this compound has been shown to affect serotonin levels in the brain. For example, when administered at various doses, it was observed that while it did reduce 5-HT uptake, the effective dose for significant inhibition was notably higher than that required for its enantiomer .
Case Study: Toxicokinetics
A study assessing the toxicokinetics of norfluoxetine revealed that both norfluoxetine and fluoxetine exhibit similar pharmacokinetic profiles; however, norfluoxetine's effects on chemotaxis and cellular activity were less pronounced compared to fluoxetine . This suggests that while this compound contributes to the overall pharmacological effects of fluoxetine, its individual impact may be limited.
Environmental Impact
Recent investigations have also examined the environmental implications of norfluoxetine. Research indicated that mixtures containing norfluoxetine can induce oxidative stress in microbial populations such as E. coli, highlighting potential ecological risks associated with pharmaceutical contaminants . This aspect underscores the importance of understanding not only the therapeutic effects but also the broader biological activities of such compounds.
Propriétés
IUPAC Name |
(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130194-43-3 | |
Record name | Norfluoxetine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 130194-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFLUOXETINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UQ1299DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.